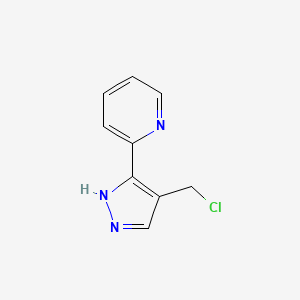

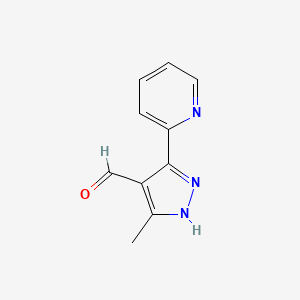

2-(4-(氯甲基)-1H-吡唑-3-基)吡啶

描述

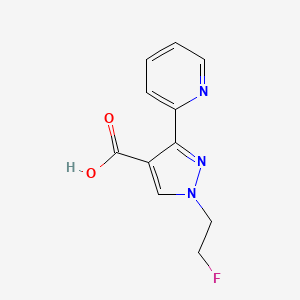

Pyridine derivatives are important heterocyclic compounds found in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis . An organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, has been reported . The method involves several steps, including the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by reactions to produce methyl pyridine-4-carboxylate, 4-pyridinemethanol, and finally the target product .Molecular Structure Analysis

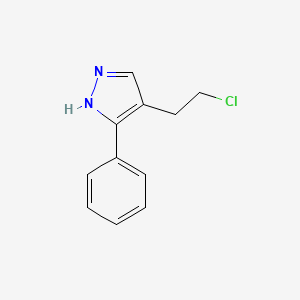

The molecular structure of similar compounds, like 2-Chloromethylpyridine, consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis

The electrochemistry of pyridine derivatives has been studied, with research highlighting the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, like 2-Chloromethylpyridine, include a molar mass of 127.57 g·mol −1 and a melting point of 79 °C .科学研究应用

肽合成

含有连接到吡啶环上的氯甲基的化合物,例如“4-(氯甲基)吡啶盐酸盐”,已知用作肽羧基末端保护的试剂,如4-吡咯酯。 这提供了一个极性“手柄”,有助于肽的分离和纯化 .

医学影像

氯甲基衍生物也用于合成医学影像的造影剂,例如磁共振成像 (MRI)。 例如,“2-(氯甲基)吡啶盐酸盐”已用于合成 Gd3+ 二乙烯三胺五乙酸双酰胺复合物,一种 Zn2±敏感的 MRI 造影剂 .

作用机制

Target of Action

It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .

Mode of Action

Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .

Biochemical Pathways

As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCUCKYRVPIUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

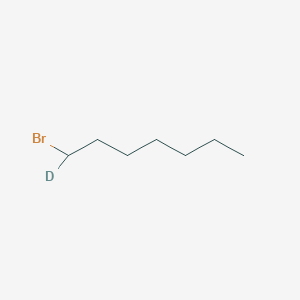

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

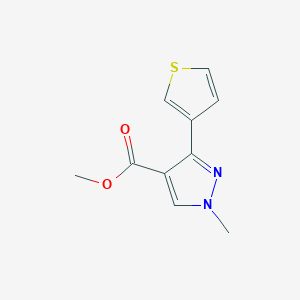

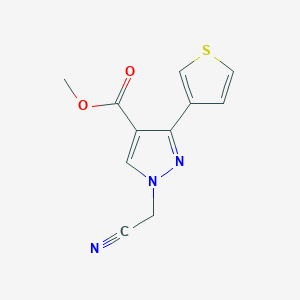

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)

![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)